

How to control acid diffusion in chemically amplified resists

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Compound of Interest

Compound Name:	(4-(tert-Butyl)phenyl)diphenylsulfonium bromide
CAS No.:	258872-06-9
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Advanced Lithography Support Center: Acid Diffusion Control

Tier 3 Engineering Desk

Status: Active Ticket ID: LITHO-DIFF-001 Subject: Controlling Acid Diffusion in Chemically Amplified Resists (CARs)

Executive Summary: The Diffusion Dilemma

Welcome to the Advanced Lithography Support Center. You are likely reading this because you are facing the RLS Trade-off (Resolution, Line Edge Roughness, Sensitivity).

In Chemically Amplified Resists (CARs), the photoacid generator (PAG) creates an acid (

) upon exposure.[1][2] During the Post-Exposure Bake (PEB), this acid must diffuse to catalyze the deprotection reaction (switching solubility).[1]

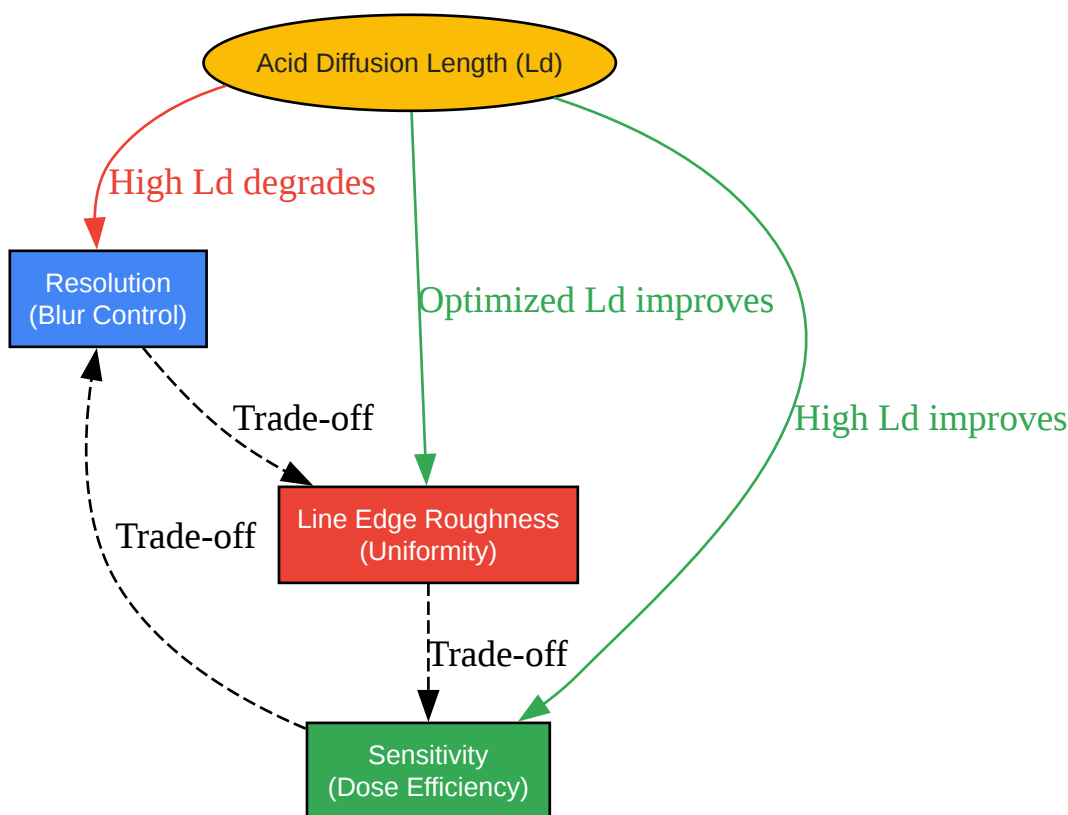
- Too much diffusion: The acid moves into unexposed regions, causing image blur and loss of resolution.
- Too little diffusion: The acid cannot reach enough protection groups, resulting in low sensitivity (high dose required) and standing waves.
- Non-uniform diffusion: Leads to stochastic failures and high Line Edge Roughness (LER).

This guide provides the protocols to manipulate this diffusion length (

) to hit your critical dimension (CD) targets.

Diagnostic: The RLS Triangle

Before adjusting your process, identify your failure mode using the RLS relationships.



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Figure 1: The RLS Trade-off. Increasing diffusion improves sensitivity but degrades resolution. [3] LER requires a balance: enough diffusion to smooth stochastic noise, but not enough to blur

the image gradient.

Chemical Control Strategies (Material Selection)

If you are selecting materials, your primary lever is the PAG Architecture and Quencher Loading.

FAQ: Blended PAG vs. Polymer-Bound PAG (PBP)

Q: I am seeing high LER (> 4nm) on sub-30nm features. My current resist uses a blended PAG.[4] Should I switch?

A: Yes. Blended PAGs are small molecules dispersed in the matrix. They can aggregate, causing non-uniform acid generation. Polymer-Bound PAGs (PBP) tether the anion to the polymer backbone. This restricts the acid's range of motion to the vibration of the polymer chain, significantly reducing

Comparative Data: Blended vs. PBP

Feature	Blended PAG Resist	Polymer-Bound PAG (PBP)	Mechanism
Diffusion Length ()	~30 - 50 nm	< 10 nm	Anion mobility restriction
LER (3)	High (Aggregates form)	Low (Uniform distribution)	Homogeneity of acid source
Sensitivity	High	Lower (~20-30% dose penalty)	Reduced catalytic chain length
Resolution Limit	~40 nm pitch	< 22 nm pitch	Contrast preservation

The Quencher Strategy

Quenchers are bases (amines or photodegradable bases) that neutralize acid in the unexposed region (dark area) to sharpen the chemical aerial image.[5]

- Protocol: Increase quencher loading relative to PAG to reduce .
- Mechanism: The quencher acts as a "diffusion trap."^[5] The acid can only diffuse until it encounters a base molecule. Higher base concentration = shorter mean free path for the acid.

Process Control Strategies (The PEB)

If your material is fixed, you must tune the Post-Exposure Bake (PEB).^[6]

Q: Can I just lower the PEB temperature to stop diffusion? A: Not always. Chemically amplified resists require a specific Activation Energy (

) to drive the deprotection reaction.

- High

Resists (e.g., ESCAP): Require high PEB (>110°C). Lowering temp stops the reaction entirely.

- Low

Resists (e.g., Acetal): React at room temp. Very sensitive to diffusion.

The PEB Tuning Protocol: To reduce diffusion without killing sensitivity, use the High-Temp / Short-Time approach if your hardware allows (e.g., rapid thermal annealing), though standard tracks rely on time/temp optimization.

Standard Diffusion Equation (Fickian):

Where

- Action: Reduce PEB time () rather than Temperature ()

) if you are near the deprotection threshold.

Experimental Protocol: Measuring Acid Diffusion Length

You cannot control what you cannot measure. Use this protocol to determine the
of your specific resist process.

Method: Critical Dimension (CD) vs. PEB Time Analysis.

Prerequisites:

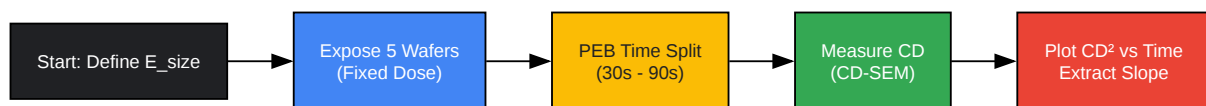
- Wafer track with precise PEB control.
- CD-SEM (Scanning Electron Microscope).[7]

Step-by-Step Workflow:

- Baseline Exposure: Expose a wafer with a dense Line/Space pattern (e.g., 100nm pitch) using an open-frame or FEM (Focus-Exposure Matrix) to find the Dose-to-Size ().
- Time Split: Prepare 5 wafers. Expose all at the fixed .
- Variable PEB: Process the wafers with varying PEB times, keeping Temperature constant (e.g.,).
 - Wafer 1: 30 sec
 - Wafer 2: 45 sec
 - Wafer 3: 60 sec (Standard)
 - Wafer 4: 75 sec

- Wafer 5: 90 sec
- Develop & Measure: Develop and measure the Space CD (for positive tone) or Line CD (for negative tone).
- Calculation: Plot CD^2 vs. PEB Time. The slope of this line relates to the diffusivity.

Note: This is a simplified approximation assuming Fickian diffusion dominates the CD change.



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Figure 2: Workflow for extracting Acid Diffusion coefficients using the CD-variation method.

Troubleshooting Guide (Symptom -> Fix)

Symptom	Probable Cause	Corrective Action
Iso-Dense Bias (IDB) is high	Acid diffusion is coupling between dense lines.	Add Quencher: Increase base loading to neutralize acid in dark spaces. Switch PAG: Use a bulkier anion (e.g., switch from triflate to nonaflate or steroid-based).
T-Topping (Mushroom shape)	Acid loss at the surface (airborne base contamination).	Top Coat: Apply a protective top-coat barrier. Filtration: Check amine filters in the track.
Standing Waves visible on sidewalls	Insufficient diffusion (Acid didn't blur the interference pattern).	Increase PEB: Increase PEB Temp by 5-10°C. (Note: This trades resolution for sidewall quality).
Severe LER (Roughness)	Shot noise / Non-uniform acid distribution.	Switch to PBP: Polymer-Bound PAGs ensure uniform acid generation sites.

References

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 - Kozawa, T., & Tagawa, S. (2010). [10] "Radiation Chemistry in Chemically Amplified Resists." Japanese Journal of Applied Physics.
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For further assistance, please upload your CD-SEM images to the secure portal referencing Ticket ID: LITHO-DIFF-001.

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